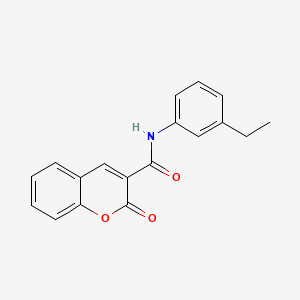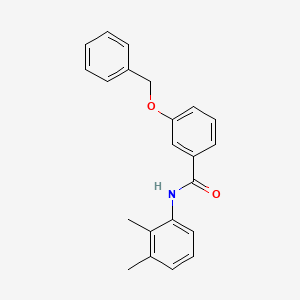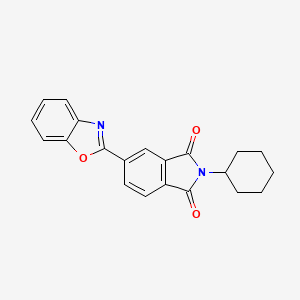![molecular formula C29H29N3O B5701546 N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5701546.png)
N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine, also known as BNPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BNPP belongs to the class of piperazine derivatives and has been shown to possess unique pharmacological properties that make it a promising candidate for the development of new drugs. In
Mecanismo De Acción
The mechanism of action of N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine involves its interaction with various molecular targets in the body. N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine has been shown to bind to the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety. N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine also interacts with the adenosine receptor A1, which is involved in the regulation of blood flow and heart rate. Additionally, N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine has been shown to have a range of biochemical and physiological effects in the body. In cancer cells, N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine has been found to induce apoptosis by activating caspase enzymes and inhibiting the expression of anti-apoptotic proteins. N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine has also been shown to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor. In neurological disorders, N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular diseases, N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine has been shown to have vasodilatory effects by increasing the production of nitric oxide and reducing the expression of endothelin-1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine in lab experiments include its high purity, stability, and specificity for molecular targets. N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine has been shown to have low toxicity and minimal side effects, making it suitable for in vitro and in vivo studies. However, the limitations of using N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine in lab experiments include its cost and availability, as well as the need for specialized equipment and expertise for its synthesis and analysis.
Direcciones Futuras
There are several future directions for the research and development of N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine in animal models and humans. Additionally, the potential therapeutic applications of N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine in other diseases, such as diabetes and inflammation, could be explored. Finally, the development of N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine derivatives with improved potency and selectivity for molecular targets could lead to the discovery of new drugs with therapeutic potential.
Métodos De Síntesis
The synthesis of N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine involves a multi-step process that begins with the reaction of 4-(1-naphthylmethyl)-1-piperazine with 3-hydroxybenzaldehyde in the presence of a base catalyst. This reaction produces an intermediate compound that is then treated with benzyl bromide to form the final product, N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine. The synthesis of N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine has been optimized to improve the yield and purity of the compound, making it suitable for scientific research.
Aplicaciones Científicas De Investigación
N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine has been investigated for its potential therapeutic applications in various fields of medicine, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine has been found to have neuroprotective effects and improve cognitive function. In cardiovascular diseases, N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine has been shown to have vasodilatory effects and reduce blood pressure.
Propiedades
IUPAC Name |
(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-(3-phenylmethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O/c1-2-8-24(9-3-1)23-33-28-14-6-10-25(20-28)21-30-32-18-16-31(17-19-32)22-27-13-7-12-26-11-4-5-15-29(26)27/h1-15,20-21H,16-19,22-23H2/b30-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDABRJJDSQJPT-MWAVMZGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC(=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC(=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5701513.png)





![N-{[(2-phenylethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5701538.png)
![N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5701539.png)
![5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one](/img/structure/B5701544.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B5701548.png)
![7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5701551.png)

